Cas no 893923-71-2 (3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- 3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- AKOS024615900
- F1876-0404
- 3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- SR-01000909482
- 893923-71-2
- SR-01000909482-1
- 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
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- インチ: 1S/C17H11BrClN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2
- InChIKey: SRRCICOUVOGSFQ-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=CC=CC=C2Cl)C(=O)C2N=NN(C3=CC=C(Br)C=C3)C=2N=1
計算された属性
- せいみつぶんしりょう: 414.98355g/mol
- どういたいしつりょう: 414.98355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 63.4Ų
3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1876-0404-10μmol |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-5μmol |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-75mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-20mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-25mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-40mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-4mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-20μmol |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-100mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1876-0404-2μmol |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-oneに関する追加情報
Introduction to 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 893923-71-2)
3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 893923-71-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The chemical structure of 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one is characterized by a triazolopyrimidine core substituted with a 4-bromophenyl group and a 2-chlorophenylmethyl group. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it a promising candidate for further research and development.
Recent studies have highlighted the potential of triazolopyrimidines in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain triazolopyrimidine derivatives exhibited potent antiviral activity against a range of RNA viruses, including influenza and SARS-CoV-2. The bromine and chlorine substituents in 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one may contribute to its antiviral efficacy by enhancing its binding affinity to viral targets.
In addition to antiviral properties, triazolopyrimidines have also shown promise in cancer research. A 2020 study in the Cancer Research journal demonstrated that certain triazolopyrimidine derivatives could selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival. The structural features of 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one, particularly the bromine and chlorine substituents, may play a crucial role in modulating these pathways.
The synthesis of 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one has been extensively studied in recent years. A typical synthetic route involves the coupling of a 4-bromobenzaldehyde derivative with a 2-chlorobenzylamine derivative followed by cyclization to form the triazolopyrimidine core. This synthetic approach has been optimized to achieve high yields and purity levels suitable for further biological evaluation.
The physicochemical properties of 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one, such as solubility and stability, are critical for its pharmaceutical development. Studies have shown that this compound exhibits good solubility in common organic solvents and moderate stability under physiological conditions. These properties are advantageous for formulating drug delivery systems and conducting preclinical studies.
To further explore the therapeutic potential of 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one, several preclinical studies have been conducted. In vitro assays have demonstrated its ability to inhibit viral replication and cancer cell proliferation at low micromolar concentrations. Additionally, in vivo studies using animal models have shown promising results in terms of efficacy and safety profiles.
The pharmacokinetic properties of 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one have also been investigated. These studies have revealed that the compound exhibits favorable absorption and distribution characteristics following oral administration. The presence of bromine and chlorine substituents may influence its metabolic stability and clearance rate.
In conclusion, 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H -1, 2, 3triazolo [4, 5 - d] pyrimidin - 7 - one (CAS No. 893923 - 71 - 2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in the fields of antiviral and anticancer drug discovery. Ongoing studies are expected to provide more insights into its mechanism of action and optimize its pharmacological properties for clinical use.
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